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Compound of Interest

Compound Name: 2-lodo-6-methoxybenzaldehyde

Cat. No.: B1504799

An In-depth Technical Guide to the *H and 3C NMR Spectra of 2-lodo-6-
methoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of
2-lodo-6-methoxybenzaldehyde, a key intermediate in various synthetic applications.
Designed for researchers, scientists, and drug development professionals, this document
elucidates the structural features of the molecule through an in-depth interpretation of its *H
and 13C NMR spectra. The principles discussed herein are foundational for the structural
verification of substituted aromatic compounds.

Introduction and Structural Overview

2-lodo-6-methoxybenzaldehyde (CAS No: 5025-59-2) is a disubstituted benzaldehyde
featuring an iodine atom and a methoxy group ortho to the aldehyde functionality.[1] The
arrangement of these substituents breaks the symmetry of the benzene ring, rendering all
aromatic protons and carbons chemically distinct. NMR spectroscopy is an essential, non-
destructive technique for confirming the precise substitution pattern and electronic environment
of the molecule.

The aldehyde (-CHO) group is a strong electron-withdrawing group, which significantly
deshields the aldehydic proton and the ortho and para positions of the ring.[2][3] The methoxy
(-OCHs) group is an electron-donating group, which shields the ortho and para positions.[2]
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The iodine atom exerts a complex influence, primarily through its electron-withdrawing

inductive effect and its "heavy atom" effect, which can influence the chemical shifts of nearby

carbons. Understanding these competing electronic effects is crucial for the accurate

assignment of NMR signals.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is

paramount. The following outlines a typical procedure for acquiring *H and 3C NMR spectra for

a small organic molecule like 2-lodo-6-methoxybenzaldehyde.

Step-by-Step Methodology

Sample Preparation: Dissolve approximately 5-10 mg of 2-lodo-6-methoxybenzaldehyde in
0.6-0.7 mL of deuterated chloroform (CDCIsz). CDCIs is a common solvent for its ability to
dissolve a wide range of organic compounds and for its single deuterium lock signal.[3] Add
a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift
to 0.00 ppm for calibration.[3]

Spectrometer Setup:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the CDCIs solvent. This step is crucial
for maintaining a stable magnetic field.

o Shim the magnetic field to optimize its homogeneity across the sample, which is essential
for achieving sharp, symmetrical peaks.[2]

'H NMR Data Acquisition:
o Pulse Angle: Use a 30° or 45° pulse angle for routine quantitative spectra.[2]
o Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.[2]

o Relaxation Delay: A 1-5 second delay between pulses allows for nearly complete T1
relaxation of the protons, ensuring accurate integration.[2]
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o Number of Scans: Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise
ratio for a sample of this concentration.[2]

e 13C NMR Data Acquisition:

o Technique: Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to
single lines for each unique carbon atom.

o Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon
signals, from the shielded methoxy carbon to the highly deshielded carbonyl carbon.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for
13C NMR due to the low natural abundance of the 13C isotope.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-
domain data into the frequency-domain spectrum.[2]

o Carefully phase the spectrum to ensure all peaks are in pure absorption mode.[2]
o Perform baseline correction to obtain a flat baseline.
o Integrate the signals in the *H spectrum to determine the relative ratios of protons.

o Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[2]

Analysis of the *H NMR Spectrum

The H NMR spectrum of 2-lodo-6-methoxybenzaldehyde is expected to show five distinct
signals: one for the aldehyde proton, one for the methoxy protons, and three for the aromatic
protons.

/I Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3
[label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6
[label="C", pos="-1.2,0.7!"]; C_CHO [label="C", pos="-2.4,-0.2!"]; O_CHO [label="0",
pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!", fontcolor="#EA4335"]; H3 [label="H",
pos="2.1,2.6!", fontcolor="#FBBCO05"]; H4 [label="H", pos="0,3.8!", fontcolor="#34A853"]; H5
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[label="H", pos="-2.1,2.6!", fontcolor="#4285F4"]; | [label="1", pos="2.4,0!"]; O_Me [label="0",
pos="2.1,-0.2!"]; C_Me [label="C", pos="3.3,-0.7!"]; H_Mel [label="H", pos="4.1,-0.2!",
fontcolor="#EA4335"]; H_Me2 [label="H", pos="3.4,-1.7!", fontcolor="#EA4335"]; H_Me3
[label="H", pos="3.1, -0.4!"];

/I Define invisible nodes for labels label H_CHO [label="H-a", pos="-2.8,-1.5!",
fontcolor="#EA4335"]; label H3 [label="H-3", pos="2.4,2.9!", fontcolor="#FBBC05"]; label H4
[label="H-4", pos="0,4.1!", fontcolor="#34A853"]; label_H5 [label="H-5", pos="-2.4,2.9!",
fontcolor="#4285F4"]; label _OMe [label="OCHs", pos="4.3,-1.2!", fontcolor="#EA4335"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5-- C6; C6 -- C1; C1 -- C_CHO
[len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- | [len=1.5]; C2 -- O_Me
[len=1.5]; O_Me -- C_Me; C_Me -- H_Mel; C_Me -- H _Me2; C_Me -- H_Me3 [style=invis]; C3 -
- H3; C4 -- H4; C5 -- H5; }

Molecular structure with proton assignments for 2-lodo-6-methoxybenzaldehyde.

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)

Predicted .
. . Coupling
Signal Chemical . . .
. Integration Multiplicity Constant (J, Assignment
Label Shift (5,
Hz)
ppm)
) Aldehyde (-
H-a ~10.4 1H Singlet (s)
CHO)

H-4 ~7.5-7.6 1H Triplet (t) J=8.0 Aromatic
H-5 ~7.0-7.1 1H Doublet (d) J=8.0 Aromatic
H-3 ~6.8-6.9 1H Doublet (d) J=8.0 Aromatic
-OCHs ~3.9 3H Singlet (s) - Methoxy

Interpretation of *H NMR Signals:

e Aldehyde Proton (H-a): The aldehyde proton is the most deshielded proton in the molecule,
appearing as a sharp singlet around 10.4 ppm.[3] Its significant downfield shift is due to the
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strong anisotropic effect of the adjacent carbonyl group. It appears as a singlet because it is
too far removed from the aromatic protons to exhibit significant coupling.[4]

e Aromatic Protons (H-3, H-4, H-5):

o H-4: This proton is expected to be a triplet, as it is coupled to both H-3 and H-5 with similar
coupling constants (JH4-H3 = JH4-H5 = 8.0 Hz). It is the most downfield of the aromatic
protons due to being para to the electron-withdrawing aldehyde group.

o H-5: This proton, being ortho to the aldehyde group, is significantly deshielded. It will
appear as a doublet due to coupling with H-4.

o H-3: This proton is expected to be the most upfield of the aromatic signals. It is ortho to the
electron-donating methoxy group, which provides significant shielding. It appears as a
doublet due to coupling with H-4.

» Methoxy Protons (-OCHs): The three protons of the methoxy group are equivalent and do not
couple with other protons. They will appear as a sharp singlet at approximately 3.9 ppm.

Analysis of the **C NMR Spectrum

The proton-decoupled 3C NMR spectrum is predicted to show eight distinct signals,
corresponding to the eight unique carbon atoms in the molecule.

// Define nodes for atoms with labels C1 [label="C1", pos="0,0!", fontcolor="#EA4335"]; C2
[label="C2", pos="1.2,0.7!", fontcolor="#4285F4"]; C3 [label="C3", pos="1.2,2.1!",
fontcolor="#34A853"]; C4 [label="C4", pos="0,2.8!", fontcolor="#FBBCO05"]; C5 [label="C5",
pos="-1.2,2.1!", fontcolor="#4285F4"]; C6 [label="C6", pos="-1.2,0.7!", fontcolor="#34A853"];
C_CHO [label="Ca", pos="-2.4,-0.2!", fontcolor="#EA4335"]; O_CHO [label="0",
pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!"]; | [label="1", pos="2.4,0!"]; O_Me
[label="0", pos="2.1,-0.2!"]; C_Me [label="C-Me", pos="3.3,-0.7!", fontcolor="#FBBCO05"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 - C6; C6 -- C1; C1 -- C_CHO
[len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- | [len=1.5]; C2 -- O_Me
[len=1.5]; O_Me -- C_Me; }

Molecular structure with carbon assignments for 2-lodo-6-methoxybenzaldehyde.
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Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Predicted Chemical Shift

Signal Label Assignment

(3, ppm)
Ca ~192 Carbonyl (-CHO)
Cc2 ~160 Aromatic (C-OCHs)
C4 ~136 Aromatic
C1l ~130 Aromatic (C-CHO)
C5 ~122 Aromatic
C3 ~112 Aromatic
C6 ~95 Aromatic (C-I)
C-Me ~56 Methoxy (-OCH3)

Interpretation of **C NMR Signals:

e Carbonyl Carbon (Ca): The aldehyde carbonyl carbon is the most deshielded carbon,
appearing far downfield around 192 ppm. This is a highly diagnostic peak for aldehydes.[5]

e Aromatic Carbons:

o C2: The carbon atom attached to the electron-donating methoxy group (C2) is significantly
deshielded and is expected around 160 ppm.

o C6: The carbon atom bonded to the iodine (C6) is expected to be shifted significantly
upfield to around 95 ppm. This is due to the "heavy atom effect,” where the large electron
cloud of the iodine atom induces shielding.

o C1, C4, C5, C3: The remaining aromatic carbons resonate in the typical aromatic region
(110-140 ppm). Their precise chemical shifts are determined by the combined electronic
effects of the three substituents. C4 is deshielded as it is para to the aldehyde. C3 is
shielded as it is ortho to the methoxy group. C1 (the ipso-carbon of the aldehyde) and C5
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will have intermediate shifts. The signals of carbonyl groups in 13C NMR spectra are
sensitive to substituent effects.[6]

o Methoxy Carbon (C-Me): The carbon of the methoxy group is highly shielded and appears
upfield around 56 ppm.

Conclusion

The *H and 13C NMR spectra of 2-lodo-6-methoxybenzaldehyde provide a complete and
unambiguous confirmation of its structure. The characteristic downfield shifts of the aldehyde
proton (~10.4 ppm) and carbonyl carbon (~192 ppm) are key identifiers for the aldehyde
functionality. The distinct patterns of the three aromatic protons and the upfield shift of the
iodine-bearing carbon (C6) confirm the 1,2,3-substitution pattern on the benzene ring. This
guide provides a robust framework for the interpretation of this molecule's NMR data,
leveraging established principles of chemical shift theory and substituent effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1504799#1h-nmr-and-13c-nmr-spectrum-of-2-iodo-6-
methoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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